2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide
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Overview
Description
2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, an allyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, which typically requires the use of an allyl halide and a base.
Attachment of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyano-containing reagent.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[(3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-bromo-4-phenyl-3-thiophenecarboxylate
- Methyl 2-[({[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate
- Ethyl 2-[({[3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate
Uniqueness
2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is unique due to its specific structural features, such as the presence of the cyano group and the particular arrangement of functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24N4O2S2 |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H24N4O2S2/c1-5-11-27-21(29)19-17(16-9-7-6-8-10-16)12-30-20(19)25-22(27)31-13-18(28)26-23(4,14-24)15(2)3/h5-10,12,15H,1,11,13H2,2-4H3,(H,26,28) |
InChI Key |
WOZOKGMCJCIHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1CC=C |
Origin of Product |
United States |
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